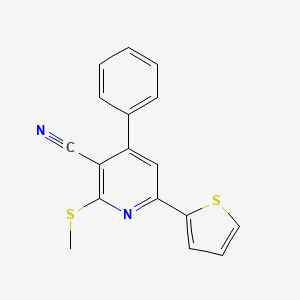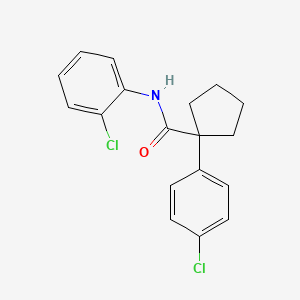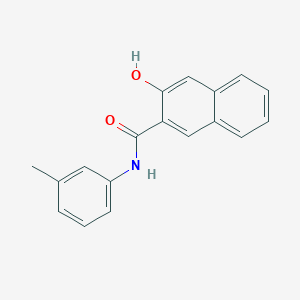
7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a potent neurotoxin that has been used to create animal models of Parkinson's disease, and has also been investigated for its potential therapeutic uses in the treatment of other neurological disorders.
Mechanism of Action
7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione is metabolized by monoamine oxidase-B (MAO-B) in the brain to form 1-methyl-4-phenylpyridinium (MPP+), which is then taken up by dopamine-producing neurons in the substantia nigra. MPP+ is toxic to these neurons, leading to their destruction and the subsequent development of Parkinson's-like symptoms.
Biochemical and Physiological Effects:
7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione-induced neurotoxicity is characterized by the selective destruction of dopamine-producing neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in the development of motor symptoms such as tremors, rigidity, and bradykinesia.
Advantages and Limitations for Lab Experiments
One advantage of using 7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione in lab experiments is that it can be used to create animal models of Parkinson's disease that closely mimic the human disease. This allows researchers to study the underlying mechanisms of the disease and to test potential treatments. However, 7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione-induced neurotoxicity is a relatively acute model of Parkinson's disease, and may not accurately reflect the chronic nature of the disease in humans.
Future Directions
There are several future directions for research involving 7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the development of new animal models of Parkinson's disease that more accurately reflect the chronic nature of the disease in humans. Another area of interest is the investigation of potential therapeutic uses of 7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione and related compounds in the treatment of other neurological disorders. Finally, there is ongoing research into the underlying mechanisms of 7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione-induced neurotoxicity, with the goal of developing new treatments for Parkinson's disease and other related disorders.
Synthesis Methods
The synthesis of 7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione) with sulfuric acid and methanol. This reaction produces 7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione as a yellow crystalline solid, which can be purified through recrystallization or chromatography.
Scientific Research Applications
7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione has been widely used in scientific research as a tool for studying Parkinson's disease. 7-isopropyl-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione is able to selectively destroy dopamine-producing neurons in the substantia nigra region of the brain, leading to the development of motor symptoms similar to those seen in Parkinson's disease. This has allowed researchers to develop animal models of Parkinson's disease, which can be used to study the underlying mechanisms of the disease and to test potential treatments.
properties
IUPAC Name |
3-methyl-8-methylsulfanyl-7-propan-2-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2S/c1-5(2)14-6-7(11-10(14)17-4)13(3)9(16)12-8(6)15/h5H,1-4H3,(H,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNLIQWJJJKFIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N=C1SC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5728348 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5783897.png)


![[2-anilino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B5783916.png)
![ethyl 5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B5783935.png)
![1-[(4-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5783944.png)
![2,2,2-trifluoro-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B5783952.png)




![methyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B5783984.png)

